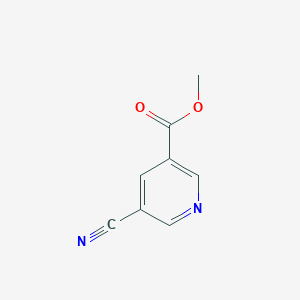

Methyl 5-cyanonicotinate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 5-cyanopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUVYUFWNPLVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545259 | |

| Record name | Methyl 5-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106726-82-3 | |

| Record name | Methyl 5-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 5 Cyanonicotinate

Strategies for Carbon-Nitrogen Bond Formation in Methyl 5-Cyanonicotinate Synthesis

The formation of the carbon-nitrogen (C-N) bond is a critical step in the synthesis of nitrogen-containing heterocyclic compounds. In the context of this compound, this typically involves the introduction of the cyano group onto the pyridine (B92270) ring. Methodologies for C-N bond formation can be broadly categorized into reactions involving nucleophilic nitrogen and electrophilic carbon, or vice versa. nptel.ac.in

One effective strategy for functionalizing the pyridine ring is through its N-oxide derivative. bhu.ac.in The N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution. bhu.ac.in Specifically, it activates the 2- and 4-positions for nucleophilic attack. bhu.ac.inscripps.edu

A common approach involves the oxidation of a substituted pyridine to its corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). mdpi.comvulcanchem.com Following the formation of the pyridine N-oxide, a nucleophilic substitution reaction can be employed to introduce a cyano group. mdpi.com For instance, trimethylsilyl (B98337) cyanide (TMSCN) can be used as a cyanide source to introduce the cyano group at the ortho-position (C2) of the pyridine N-oxide. mdpi.com Subsequent deoxygenation of the N-oxide can then yield the desired cyanopyridine derivative. bhu.ac.in

Table 1: Nucleophilic Cyanation of Pyridine N-Oxide Derivatives

| Starting Material | Reagent | Product | Reference |

| Pyridine N-Oxide | Trimethylsilyl cyanide (TMSCN) | 2-Cyanopyridine | mdpi.com |

This table illustrates a general reaction for the cyanation of pyridine N-oxides, a key strategy for introducing the cyano group.

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of aryl or vinyl halides with alkenes, is a powerful tool for C-C bond formation. organic-chemistry.org While traditionally used for creating carbon-carbon bonds, variations of this reaction can be adapted for the synthesis of complex heterocyclic structures. organic-chemistry.orgnih.govnih.gov The reaction typically involves an aryl or vinyl halide, an alkene, and a base, catalyzed by a palladium complex. organic-chemistry.org

In the context of nicotinate (B505614) scaffolds, the Heck reaction can be employed to introduce various substituents onto the pyridine ring, which can then be further functionalized to yield this compound. sioc-journal.cn The versatility of the Heck reaction allows for the coupling of a wide range of substrates under relatively mild conditions. nih.govrsc.org

Table 2: Key Components of the Mizoroki-Heck Reaction

| Component | Role | Example | Reference |

| Catalyst | Facilitates the cross-coupling | Pd(OAc)2, Pd[P(t-Bu)3]2 | sioc-journal.cnrsc.org |

| Electrophile | Aryl or vinyl halide | Aryl bromides, Aryl chlorides | nih.gov |

| Nucleophile | Alkene | Various activated alkenes | organic-chemistry.org |

| Base | Promotes the reaction | Triethylamine (Et3N) | sioc-journal.cn |

This table outlines the fundamental components required for a typical Heck reaction.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. taylorfrancis.commdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.combeilstein-journals.org

Several MCRs can be utilized to construct substituted pyridine rings, which can serve as precursors to this compound. taylorfrancis.com For example, a one-pot synthesis of ethyl 6-amino-4-(4-chlorophenyl)-5-cyanonicotinate has been reported. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly notable for their ability to form complex molecules, including peptidomimetics and various heterocyclic scaffolds. mdpi.comorganic-chemistry.org The reactivity of the isocyanide as both a nucleophile and an electrophile is key to these transformations. organic-chemistry.org

Palladium-Catalyzed Heck Reactions for Nicotinate Scaffolds

Regioselective Synthesis Approaches for this compound

Regioselectivity, the control of the position at which a chemical bond is formed, is a critical aspect of synthesizing substituted pyridines like this compound. numberanalytics.com The inherent reactivity of the pyridine ring can lead to a mixture of isomers, making regioselective synthesis challenging but essential for obtaining the desired product. numberanalytics.com

The outcome of a substitution reaction on a pyridine ring is governed by a combination of steric and electronic factors. rsc.orgmdpi.com Electron-donating groups on the pyridine ring can activate it towards electrophilic substitution, while electron-withdrawing groups deactivate it. rsc.org Conversely, electron-withdrawing groups can facilitate nucleophilic substitution.

The position of substituents also plays a crucial role. For example, the presence of a bulky substituent can sterically hinder attack at adjacent positions, thereby directing incoming reagents to other sites. acs.org Theoretical studies have shown that steric hindrance can be the determining factor in the site-selectivity of reactions like phosphination. mdpi.com The interplay between the electronic nature of substituents and steric hindrance dictates the regiochemical outcome of the functionalization. acs.orgscispace.com

The choice of solvent can have a profound impact on the regioselectivity of a reaction. numberanalytics.comntu.edu.sg Solvents can influence reaction rates and selectivities by stabilizing or destabilizing transition states. numberanalytics.com For instance, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc) and N,N-dimethylformamide (DMF) significantly improve regioselectivity compared to polar protic solvents. organic-chemistry.org

In the context of nicotinate synthesis, a study on the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) demonstrated a strong solvent dependency on regioselectivity. The regioselectivity could be reversed by changing the solvent from dichloromethane (B109758) (DCM) to dimethyl sulfoxide (B87167) (DMSO), which was attributed to the solvent's hydrogen bond accepting ability (β parameter). gu.se This highlights the power of solvent choice as a tool to control the outcome of pyridine functionalization. ntu.edu.sgnih.govcore.ac.uk

Steric and Electronic Influences on Pyridine Functionalization

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of this compound synthesis, this involves adopting methodologies that are more energy-efficient, utilize safer solvents, and employ recyclable catalysts. The following subsections explore specific green synthetic strategies that have been successfully applied to the synthesis of nicotinates and related compounds.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity. nih.govmilestonesrl.com This technology allows for rapid optimization of reaction conditions, such as catalyst and solvent selection, through parallel testing. milestonesrl.com

The efficiency of microwave heating stems from the interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. anton-paar.com This can lead to enhanced selectivity and reduced formation of by-products. milestonesrl.com In the synthesis of various heterocyclic compounds, including those structurally related to nicotinates, microwave-assisted protocols have demonstrated the ability to achieve high yields in significantly shorter reaction times compared to traditional methods. beilstein-journals.orgarabjchem.orgmdpi.com For instance, the one-pot synthesis of hydantoins from amino acids was achieved in under two hours using microwave irradiation in water, highlighting the potential for rapid and environmentally benign synthesis. beilstein-journals.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours milestonesrl.combeilstein-journals.org |

| Energy Consumption | High | Reduced milestonesrl.com |

| Product Yield | Variable | Often improved milestonesrl.com |

| By-product Formation | Can be significant | Lowered milestonesrl.com |

| Process Control | Less precise temperature control | Accurate temperature and pressure control anton-paar.com |

Ultrasound-Assisted Synthetic Routes

Ultrasound-assisted synthesis utilizes the energy of ultrasonic waves to induce chemical reactions. This technique, known as sonochemistry, can enhance reaction rates and yields by creating localized hot spots with high temperatures and pressures through acoustic cavitation. researchgate.netuns.ac.id The collapse of cavitation bubbles generates intense energy, which can accelerate mass transfer and increase the reactivity of chemical species. uns.ac.id

The application of ultrasound has been shown to be effective in various organic transformations. For example, in the synthesis of methyl ferulate, an ester, the use of ultrasonic waves as an energy source resulted in yields of 50.3% at 55 °C and 67.1% at 65 °C. uns.ac.id This demonstrates that increasing the temperature in conjunction with ultrasound can further improve reaction outcomes. uns.ac.id The benefits of this approach include shorter reaction times and increased efficiency compared to silent reactions.

Solvent-Free and Environmentally Benign Reaction Conditions

A cornerstone of green chemistry is the reduction or elimination of volatile and toxic organic solvents. researchgate.netd-nb.info Solvent-free reactions, or solid-state reactions, offer numerous advantages, including reduced environmental pollution, lower costs, and often simpler work-up procedures. d-nb.info These reactions can be facilitated by grinding the reactants together, sometimes with a catalytic amount of a substance, which can lead to high yields in a short amount of time.

The use of greener solvents is another important aspect of sustainable synthesis. Water is an ideal green solvent due to its non-toxic nature, availability, and safety. nih.gov Other environmentally benign solvents, such as tert-amyl alcohol and Cyrene, have also been successfully employed in the synthesis of nicotinic acid derivatives. rsc.orgacs.org For example, a green synthesis of nicotinamide (B372718) derivatives was developed using tert-amyl alcohol as the reaction medium, achieving high product yields. rsc.org Similarly, the use of Cyrene, a biodegradable solvent, has been reported for the synthesis of other nicotinic acid derivatives. acs.org

Solvent-free conditions have been successfully applied to the synthesis of 2-(arylamino) nicotinic acid derivatives, resulting in excellent yields and a straightforward workup. d-nb.info This approach, which avoids the use of hazardous organic solvents, is highly desirable in the pharmaceutical industry. d-nb.info

Catalytic Approaches for Sustainable Synthesis of Nicotinates

The use of catalysts is fundamental to green chemistry as they can increase reaction efficiency and reduce waste by enabling reactions to occur under milder conditions and with higher selectivity. acs.org Sustainable catalytic approaches for the synthesis of nicotinates and their derivatives often involve the use of reusable, non-toxic, and earth-abundant materials.

Enzymatic Catalysis: Enzymes are highly specific and efficient biocatalysts that operate under mild conditions, often in aqueous environments. acs.orgfrontiersin.org The use of enzymes, such as lipase, has been demonstrated in the synthesis of nicotinamide derivatives, offering high yields and a green alternative to traditional chemical methods. rsc.org For instance, Novozym® 435, an immobilized lipase, has been used to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate with high efficiency. rsc.org Enzymatic processes are increasingly being adopted by industries to produce nicotinic acid and its derivatives due to their high conversion rates and environmentally friendly nature. frontiersin.org

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse. Zeolites, which are versatile and sustainable catalysts, have been employed in various chemical transformations. rsc.org The synthesis of mesoporous ZSM-5 zeolites using nanocrystalline cellulose (B213188) as a template represents a sustainable approach to creating catalysts for converting biomass into valuable chemicals. rsc.org Boric acid has also been used as a safe and readily available catalyst in the solvent-free synthesis of 2-(arylamino) nicotinic acid derivatives. d-nb.info

Photocatalysis: Merging metal catalysis with organic photocatalysts under visible-light conditions presents a greener approach for C-H arylation, a key reaction in forming many organic compounds. nih.gov This dual catalytic approach can proceed under oxidant-free conditions, further enhancing its sustainability. nih.gov

Purification and Isolation Techniques for this compound

The purification and isolation of the target compound are critical final steps in any synthetic process. For this compound and related compounds, several techniques are employed to achieve the desired purity.

Crystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution. For example, in the synthesis of related pyridinecarbonitriles, the final product was obtained as a solid after solvent evaporation and was then subject to further purification. chemicalbook.com

Column Chromatography: This technique is widely used for the purification of organic compounds. chemicalbook.com A solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. An eluent (solvent or solvent mixture) is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase. For instance, in the synthesis of 5-bromo-2-pyridinecarbonitrile, the residue was purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent. chemicalbook.com

Extraction and Washing: Liquid-liquid extraction is used to separate a compound from a mixture based on its solubility in two immiscible liquid phases, typically water and an organic solvent. The organic phase containing the product is often washed with brine to remove residual water before being dried over a drying agent like Na₂SO₄. chemicalbook.com

Filtration and Drying: After crystallization or precipitation, the solid product is collected by filtration. google.com The collected solid is then washed to remove any remaining impurities. google.com Finally, the purified compound is dried, often under reduced pressure, to remove any residual solvent. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl nicotinate |

| Nicotinamide |

| Nicotinic acid |

| 2-(arylamino) nicotinic acid |

| 5-bromo-2-pyridinecarbonitrile |

| tert-amyl alcohol |

| Cyrene |

| Boric acid |

| Silica gel |

| Petroleum ether |

| Ethyl acetate |

| Brine |

| Na₂SO₄ |

| Methyl ferulate |

| Hydantoins |

| 2-(arylamino) nicotinic acid derivatives |

| Novozym® 435 |

| ZSM-5 |

Mechanistic Investigations of Reactions Involving Methyl 5 Cyanonicotinate

Reaction Pathways and Transition State Analysis

The reaction pathways of Methyl 5-cyanonicotinate are primarily centered on nucleophilic substitution at the pyridine (B92270) ring and reactions involving the ester group. The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing cyano and ester groups, makes it susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): This is a predominant pathway for pyridines bearing strong electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism.

Addition of Nucleophile: A nucleophile attacks an electron-deficient carbon atom on the pyridine ring (typically at positions ortho or para to an activating group), breaking the aromaticity and forming a negatively charged tetrahedral intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed. wikipedia.org

Elimination of Leaving Group: The aromaticity is restored by the departure of a leaving group from the ipso-carbon (the carbon atom that was attacked).

For substituted pyridines, the positions most activated towards nucleophilic attack are the ortho and para positions relative to the electron-withdrawing substituents. wikipedia.org In this compound, the cyano group and the ester group activate the ring.

Transition State Analysis: The transition state in chemical reactions represents the highest energy point on the reaction coordinate between reactants and products. beilstein-journals.org Its analysis provides insight into reaction rates and selectivity. For SNAr reactions, the formation of the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.com

Computational studies, often using Density Functional Theory (DFT), are employed to model these transition states. rsc.orgrsc.org While specific studies for this compound are not widely published, analysis of analogous systems reveals key features. The transition state leading to the Meisenheimer complex involves significant charge separation and re-hybridization of the ipso-carbon from sp² to sp³. libretexts.org The energy barrier of this transition state is lowered by electron-withdrawing groups that can stabilize the developing negative charge in the intermediate. wikipedia.org The principle of transition state stabilization posits that catalysts (or in this case, activating groups) function by lowering the energy of the transition state more than the ground state of the reactants. beilstein-journals.orgnih.gov

| Factor | Description | Effect on this compound |

|---|---|---|

| Activating Groups | Electron-withdrawing groups (e.g., -CN, -NO2) stabilize the negative charge of the Meisenheimer intermediate via resonance or induction. wikipedia.org | The -CN group at C5 provides strong resonance and inductive stabilization. The ester group at C3 provides moderate inductive stabilization. |

| Leaving Group | A better leaving group (weaker base) facilitates the second step (elimination) but has a smaller effect on the rate-determining first step. Common leaving groups are halides. | If a halogen were present on the ring (e.g., at C2 or C6), its departure would restore aromaticity. |

| Nucleophile | Stronger nucleophiles generally increase the reaction rate by lowering the activation energy of the first step. | Reactions can be performed with a wide range of nucleophiles, including amines, alkoxides, and thiols. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are typically used as they can solvate the cation without strongly interacting with the nucleophile. | The methyl ester group can improve solubility in organic solvents compared to the corresponding carboxylic acid. |

Role of the Cyano Group in Nucleophilic Reactions

The cyano (-C≡N) group plays a critical role in the reactivity of this compound, primarily by acting as a powerful activating group for nucleophilic aromatic substitution (SNAr). wikipedia.org

Electron-Withdrawing Effect: The cyano group is one of the strongest electron-withdrawing groups due to the high electronegativity of the nitrogen atom and its ability to accept electron density through resonance. rsc.org This effect significantly reduces the electron density of the pyridine ring, making it more electrophilic and susceptible to attack by nucleophiles.

Stabilization of Intermediates: During an SNAr reaction, the cyano group effectively stabilizes the negatively charged Meisenheimer complex. wikipedia.org When the nucleophile attacks at a position ortho or para to the cyano group, the negative charge can be delocalized onto the nitrogen atom of the cyano group through resonance. This delocalization spreads the charge over a larger area, making the intermediate more stable and lowering the activation energy for its formation.

Directing Effect: The stabilizing effect is most pronounced when the nucleophile attacks at the ortho or para positions relative to the cyano group. Therefore, the cyano group acts as an ortho, para-director for nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com

Cyanide as a Leaving Group: While the cyano group is an excellent activating group, it can also, under certain conditions, function as a leaving group (nucleofuge) in nucleophilic aromatic substitution reactions, although this is less common than for halides. researchgate.netresearchgate.net The displacement of a cyano group has been reported in reactions of various cyanopyridines with strong nucleophiles like lithium amides. researchgate.net

Reactivity of the Ester Moiety in this compound

The methyl ester group (-COOCH₃) in this compound is a key site for chemical modification. It undergoes reactions typical of carboxylic acid esters, primarily nucleophilic acyl substitution. libretexts.orglibretexts.org In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) (-OCH₃) as a leaving group. libretexts.org

| Reaction Type | Reagent(s) | Product(s) | Mechanism |

|---|---|---|---|

| Hydrolysis (Saponification) | Aqueous base (e.g., NaOH, KOH) | Carboxylate salt, Methanol (B129727) | Irreversible nucleophilic acyl substitution. libretexts.orgsaskoer.ca |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄, HCl), Water | Carboxylic acid, Methanol | Reversible nucleophilic acyl substitution (Fischer Esterification in reverse). saskoer.ca |

| Transesterification | Another alcohol (R'-OH), Acid or Base catalyst | A different ester (R'-OOCR), Methanol | Nucleophilic acyl substitution where the incoming nucleophile is an alcohol. saskoer.ca |

| Aminolysis/Amidation | Ammonia (B1221849) or a primary/secondary amine (R'NH₂) | Amide, Methanol | Nucleophilic acyl substitution with an amine nucleophile. |

| Reduction | Strong reducing agents (e.g., Lithium aluminum hydride, LiAlH₄) | Primary alcohol (Hydroxymethyl group) | Nucleophilic acyl substitution by hydride, followed by reduction of the intermediate aldehyde. libretexts.org |

The electrophilicity of the ester's carbonyl carbon is influenced by the electron-withdrawing nature of the 5-cyanopyridinyl ring system, potentially making it more susceptible to nucleophilic attack compared to esters attached to simple alkyl or phenyl groups.

Hydrolysis Mechanisms of Nicotinic Acid Esters

The hydrolysis of nicotinic acid esters, including this compound, to the corresponding nicotinic acid is a fundamental reaction that can be catalyzed by either acid or base. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgsaskoer.ca

Nucleophilic Attack: A hydroxide (B78521) ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group. This produces a carboxylic acid.

Deprotonation (Irreversible Step): The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and results in the formation of a carboxylate salt and methanol. This final, irreversible deprotonation step drives the reaction to completion. saskoer.ca

Acid-Catalyzed Hydrolysis: This is a reversible process, representing the reverse of Fischer esterification. saskoer.ca

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst. This makes the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: A water molecule, a weak nucleophile, attacks the highly electrophilic carbonyl carbon, forming a protonated tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy (B1213986) group, converting it into a good leaving group (methanol).

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating a neutral methanol molecule.

Deprotonation: The resulting protonated carboxylic acid loses a proton to regenerate the acid catalyst and yield the final carboxylic acid product.

In biological systems, the hydrolysis of nicotinic acid esters can be mediated by enzymes. drugbank.com For instance, methyl nicotinate (B505614) is known to be hydrolyzed to nicotinic acid and methanol by nonspecific esterases found in the skin. drugbank.com

Methyl 5 Cyanonicotinate As a Synthetic Intermediate

Building Block for Heterocyclic Chemistry

The strategic placement of functional groups on the pyridine (B92270) ring of methyl 5-cyanonicotinate makes it an ideal starting material for the synthesis of various heterocyclic compounds. The electron-withdrawing nature of the cyano and methyl ester groups influences the reactivity of the pyridine ring, facilitating a range of chemical reactions.

Synthesis of Pyrimidine (B1678525) Derivatives

While direct, specific examples of this compound being used for pyrimidine synthesis are not extensively detailed in the provided results, the synthesis of pyrimidine derivatives often involves the condensation of a compound containing an amidine or a related functional group with a 1,3-dicarbonyl compound or its equivalent. heteroletters.org Traditional methods for pyrimidine synthesis, like the Pinner and Bredereck syntheses, often require harsh conditions. organic-chemistry.org More modern approaches utilize multicomponent reactions to construct the pyrimidine ring in a single step under milder conditions. organic-chemistry.org For instance, a ZnCl2-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) has been developed for the efficient synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org Given the reactivity of the cyano group in this compound, it could potentially be transformed into a suitable precursor for pyrimidine ring formation.

The synthesis of pyrimidine derivatives is of significant interest due to their wide range of pharmacological activities. mdpi.com Many synthetic strategies focus on creating polysubstituted pyrimidines, which have shown potential as antimicrobial and anticancer agents. heteroletters.org

Applications in the Construction of Fused Pyridine Systems

This compound is a valuable precursor for the synthesis of fused pyridine systems. The presence of vicinal chloro and cyano groups in derivatives of this compound provides a reactive handle for cyclization reactions to form fused heterocycles. mdpi.com For example, a derivative of this compound can be used to synthesize pyrazolo[3,4-b]pyridine derivatives. mdpi.com The general strategy involves the reaction of a hydrazine (B178648) with a suitably functionalized pyridine containing a cyano group, leading to intramolecular cyclization.

The synthesis of fused pyridine derivatives is an active area of research. One-pot multicomponent reactions are often employed to construct these complex scaffolds efficiently. organic-chemistry.org These reactions can involve a cascade of events, including Michael additions, aldol-type condensations, and oxidative aromatizations, to build the fused ring systems. organic-chemistry.org

Precursor for Advanced Organic Molecules

The functional groups of this compound, the methyl ester and the cyano group, can be readily transformed into other functionalities, making it a valuable precursor for a variety of advanced organic molecules.

Transformation to Carboxylic Acid Derivatives

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. latech.edubritannica.com This carboxylic acid can then be converted into a range of other carboxylic acid derivatives, such as acid chlorides, amides, and other esters. latech.edutransformationtutoring.com

The conversion to an acid chloride is typically achieved by treatment with thionyl chloride (SOCl₂). britannica.com This acid chloride is a highly reactive intermediate that can be readily converted to other derivatives. For example, reaction with an alcohol yields a different ester (transesterification), and reaction with an amine or ammonia (B1221849) produces an amide. latech.edu

The following table summarizes the transformation of the methyl ester group into various carboxylic acid derivatives:

| Starting Material | Reagent(s) | Product |

| This compound | H₂O, H⁺ or OH⁻ | 5-Cyanonicotinic acid |

| 5-Cyanonicotinic acid | SOCl₂ | 5-Cyanonicotinoyl chloride |

| 5-Cyanonicotinoyl chloride | R'OH | This compound (R' = CH₃) or other esters |

| 5-Cyanonicotinoyl chloride | NH₃ or R'NH₂ | 5-Cyanonicotinamide or N-substituted amides |

Derivatization via the Cyano Group

The cyano group of this compound is a versatile functional group that can undergo a variety of chemical transformations. It can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is valuable for introducing a basic nitrogen-containing functional group.

Furthermore, the cyano group can participate in cycloaddition reactions and can be hydrolyzed to a carboxylic acid or an amide under appropriate conditions. The reactivity of the cyano group enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.

Strategies for Diversity-Oriented Synthesis Utilizing this compound

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery and chemical biology that aims to create structurally diverse collections of small molecules. cam.ac.ukcam.ac.ukrsc.org The goal of DOS is to explore a wide range of chemical space to identify novel compounds with interesting biological activities. cam.ac.uk This approach contrasts with target-oriented synthesis (TOS), which focuses on the synthesis of a specific molecule. cam.ac.uk

This compound, with its multiple functional groups, is an excellent scaffold for DOS. The divergent nature of its reactivity allows for the generation of a library of diverse molecules from a single starting material. cam.ac.uk By systematically modifying the methyl ester and cyano groups, and by performing reactions on the pyridine ring itself, a wide array of structurally distinct compounds can be synthesized.

For example, a DOS approach utilizing this compound could involve the following steps:

Functional Group Interconversion: Convert the methyl ester to other esters, amides, or the carboxylic acid. Simultaneously or sequentially, transform the cyano group into an amine, an amide, or a tetrazole.

Scaffold Modification: Utilize the pyridine ring as a platform for further reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, to introduce additional points of diversity.

Cyclization Reactions: Employ the functional groups to construct fused ring systems, leading to a variety of polycyclic scaffolds.

This strategy allows for the rapid generation of a library of compounds with diverse structural features, increasing the probability of discovering molecules with desired biological properties.

Computational Chemistry Studies on Methyl 5 Cyanonicotinate

Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule dictates its stability, reactivity, and physical properties. Computational methods allow for the precise calculation of electronic structure, from which reactivity can be predicted.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. abinit.orgnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of just three spatial coordinates. abinit.org This approach is computationally more tractable than traditional wave-function-based methods, making it suitable for a wide range of molecules.

For Methyl 5-cyanonicotinate, DFT calculations can provide optimized molecular geometry and key electronic parameters. A hypothetical study using a common functional like B3LYP with a basis set such as 6-311++G(d,p) would yield valuable data. chemmethod.commdpi.com Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. chemmethod.com

A smaller energy gap suggests that the molecule is more polarizable and reactive. chemmethod.com In this compound, the electron-withdrawing nature of the cyano (-CN) and methyl ester (-COOCH₃) groups would be expected to lower the energy of the LUMO, making the pyridine (B92270) ring susceptible to nucleophilic attack. DFT calculations can quantify these effects and identify the most reactive sites in the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -7.2 eV | Relates to ionization potential and electron-donating capability. |

| LUMO Energy | -1.5 eV | Relates to electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to understand the charge distribution and reactivity of a molecule. uni-muenchen.denih.gov It maps the electrostatic potential onto the electron density surface of the molecule. mdpi.com Different colors on the MEPS map represent different potential values: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

An MEPS analysis of this compound would reveal specific regions of reactivity.

Negative Potential (Red/Yellow): The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group are expected to be regions of high electron density. The nitrogen atom, with its lone pair of electrons, would be a primary site for protonation and hydrogen bonding interactions. uni-muenchen.deresearchgate.net

Positive Potential (Blue): The hydrogen atoms on the aromatic ring and the carbon atoms attached to the electronegative cyano and ester groups would exhibit positive electrostatic potential. The region around the carbon atom of the cyano group and the carbonyl carbon of the ester would be particularly electron-deficient, marking them as likely sites for nucleophilic attack.

This analysis is crucial for predicting non-covalent interactions, such as drug-receptor binding, where electrostatic complementarity is key. nih.govchemrxiv.org

Density Functional Theory (DFT) Calculations

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry can map out the entire pathway of a chemical reaction, providing a detailed understanding of how reactants are converted into products. This is essential for optimizing reaction conditions and predicting outcomes.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. libretexts.orgyoutube.com This is a transient molecular configuration that is not a stable molecule and cannot be isolated. libretexts.org Computational methods can locate and characterize the geometry and energy of this transition state.

For a potential reaction involving this compound, such as a nucleophilic aromatic substitution, computational modeling can identify the transition state structure. For instance, in an SNAr reaction where a nucleophile attacks the pyridine ring, the transition state would be a high-energy intermediate (a Meisenheimer complex) where both the nucleophile and the leaving group (if any) are partially bonded to the ring carbon. masterorganicchemistry.com Characterizing this state involves confirming it is a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. libretexts.org The energy of this transition state determines the activation energy barrier of the reaction, a key factor in reaction kinetics.

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a chemical system as a function of its geometric parameters. nih.govlongdom.org By mapping the PES, chemists can visualize the complete energy landscape of a reaction, including reactants, products, intermediates, and transition states. researchgate.net This "roadmap" helps to identify the most favorable reaction pathway (the one with the lowest activation energy). longdom.org

Transition State Characterization

In Silico Screening and Design of this compound Derivatives

In silico screening is a computational technique used in drug discovery and materials science to search large databases of virtual compounds for molecules with desired properties. nih.govnih.gov This approach accelerates the discovery process by prioritizing a smaller number of promising candidates for synthesis and experimental testing. mdpi.com

Starting with this compound as a core scaffold, new derivatives can be designed by computationally adding various functional groups at different positions on the pyridine ring. These virtual derivatives can then be screened for specific properties, such as binding affinity to a biological target (e.g., an enzyme or receptor). Molecular docking is a common method used for this purpose, which predicts the preferred orientation and binding energy of a ligand when it interacts with a target protein. nih.govmdpi.com

For example, derivatives of this compound could be designed to act as inhibitors for a specific kinase. An in silico screening workflow would involve:

Generating a virtual library of derivatives by modifying the parent molecule.

Docking each derivative into the active site of the target kinase protein.

Calculating a docking score, which estimates the binding affinity.

Analyzing the binding modes to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Filtering the results based on predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to ensure drug-likeness. mdpi.commdpi.com

The compounds with the best docking scores and favorable ADMET profiles would be selected as high-priority candidates for synthesis.

Table 2: Illustrative In Silico Screening Data for Hypothetical this compound Derivatives

| Derivative ID | Modification | Docking Score (kcal/mol) | Key Predicted Interaction | Predicted Lipinski Rule of 5 Compliance |

| M5CN-001 | (Parent Compound) | -6.5 | Pi-stacking with Phe357 | Yes |

| M5CN-D01 | 4-amino substitution | -8.2 | H-bond with Glu205 | Yes |

| M5CN-D02 | 6-chloro substitution | -7.1 | Halogen bond with Val207 | Yes |

| M5CN-D03 | Ester to Amide conversion | -7.9 | H-bond with Arg358 | Yes |

| M5CN-D04 | 2-hydroxyl substitution | -8.5 | H-bond with Glu206 | Yes |

Note: This table is for illustrative purposes only. Target residues (e.g., Glu205, Arg358) are hypothetical and chosen to demonstrate the type of data generated.

Non-Adiabatic Coupling and Photochemical Reaction Predictions

A detailed computational investigation into the non-adiabatic coupling and photochemical reaction pathways of this compound has yet to be reported in peer-reviewed literature. Non-adiabatic coupling is a critical concept in photochemistry, describing the interaction between different electronic states that facilitates radiationless transitions, such as internal conversion and intersystem crossing. acs.orgdss.go.th These transitions are fundamental to understanding the fate of a molecule after it absorbs light, determining whether it will return to the ground state, isomerize, or undergo other chemical reactions. evonik.com

In principle, computational methods like Time-Dependent Density Functional Theory (TD-DFT) and multireference methods could be employed to model the excited states of this compound. wikipedia.org Such studies would involve mapping the potential energy surfaces (PESs) of the ground and excited electronic states. The regions where these surfaces approach each other or intersect, known as conical intersections, are points of strong non-adiabatic coupling where rapid transitions between states are most likely to occur. dss.go.thchemmethod.com

For related pyridine derivatives, computational studies have predicted various photochemical reaction pathways. For instance, the phototransposition of cyanopyridines has been described to occur via ring-closure and rearrangement mechanisms. researchgate.net It is plausible that this compound could undergo similar isomerizations. However, the presence of the methyl ester group introduces additional possibilities, such as reactions involving this functional group.

To provide specific predictions, one would need to calculate key parameters, which are currently unavailable for this molecule. The table below illustrates the type of data that would be generated from such a computational study.

Table 1: Hypothetical Calculated Data for Photochemical Analysis of this compound

| Parameter | Description | Hypothetical Value |

| S1 Vertical Excitation Energy | The energy required to excite the molecule from the ground state (S0) to the first excited singlet state (S1) without changing the geometry. | 4.5 - 5.0 eV |

| T1 Vertical Excitation Energy | The energy required to excite the molecule from the ground state (S0) to the first triplet state (T1). | 3.8 - 4.2 eV |

| S1/S0 Conical Intersection Geometry | The molecular structure at which the first excited singlet state and the ground state have the same energy, facilitating rapid internal conversion. | Pyridine ring puckering and C-CN bond stretching |

| Predicted Photoproducts | The stable molecules formed after the photochemical reaction. | Isomers of this compound, Dewar pyridine intermediates |

| Quantum Yield for Isomerization | The fraction of absorbed photons that lead to a specific isomerization product. | 0.1 - 0.3 |

Note: The values and descriptions in this table are hypothetical and based on general knowledge of similar aromatic compounds. They are provided for illustrative purposes only, as specific computational data for this compound is not available.

The study of non-adiabatic dynamics, often simulated using trajectory surface hopping (TSH) methods, would provide a time-resolved picture of the photochemical processes. evonik.commdpi.com This would allow for the prediction of reaction timescales and the branching ratios between different reaction pathways. Without such dedicated studies, a scientifically accurate and detailed account of the non-adiabatic coupling and photochemical reactions of this compound remains an open question for the computational chemistry community.

Applications in Pharmaceutical and Medicinal Chemistry Research

Methyl 5-Cyanonicotinate in the Synthesis of Bioactive Compounds

This compound and its close analogues are utilized as precursors in the synthesis of compounds targeting a range of diseases. The reactivity of the cyano and ester groups allows for the construction of larger, more complex heterocyclic structures with potential therapeutic value.

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cellular functions like growth and survival and is a significant target in cancer therapy. mdpi.commdpi.com Dysregulation of this pathway can lead to uncontrolled cell proliferation. mdpi.com The PI3K family includes several isoforms, with PI3K-gamma (PI3Kγ) being primarily expressed in immune cells, making it a target for anti-inflammatory agents. nih.govgoogle.com

While direct synthesis of PI3Kγ inhibitors using this compound as a starting material is not prominently documented, the development of inhibitors based on related cyano-substituted heterocyclic scaffolds is an active area of research. For instance, a patent for heterocyclic compounds as PI3K-gamma inhibitors includes structures containing a "methyl 5-chloro-6-cyano-" moiety, highlighting the relevance of the cyanopyridine core in this field. frontiersin.org Furthermore, research into novel PI3K inhibitors has involved the design and synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, which demonstrated significant inhibitory activity against PI3K isoforms. nih.gov Another study detailed the synthesis of a methyl 2-(((3-cyanopyridin-2-yl)sulfonyl)methyl)benzoate intermediate for creating dual inhibitors of Topoisomerase I and c-MYC, which act via the PI3K/AKT signaling pathway. mdpi.com These examples underscore the utility of the cyanopyridine chemical motif, shared by this compound, in the design of kinase inhibitors targeting the PI3K pathway.

Fibrosis is a pathological process involving the excessive formation of scar tissue, which can impair organ function. Developing anti-fibrotic agents is a key therapeutic goal for diseases like idiopathic pulmonary fibrosis (IPF) and hepatic fibrosis. mdpi.com Research has shown that derivatives of nicotinic acid can exhibit anti-fibrotic properties.

A study focused on creating novel anti-fibrosis agents designed and synthesized a series of 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives. usp.br Within this series, compounds derived from ethyl nicotinate (B505614), a close analogue of this compound, showed significant promise. Specifically, two compounds demonstrated potent anti-fibrotic activity against hepatic stellate cells, which are key mediators of liver fibrosis. usp.br

| Compound Name | Structure | IC₅₀ (μM) |

|---|---|---|

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) | Ethyl nicotinate derivative | 45.69 |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | Ethyl nicotinate derivative | 45.81 |

These findings, which showed that the synthesized compounds effectively inhibited collagen expression, indicate that the nicotinate scaffold is a viable starting point for developing new anti-fibrotic drugs. usp.br

G-protein coupled receptors (GPCRs) are the largest family of cell-surface receptors and are the targets of a large percentage of modern medicines. frontiersin.orgnih.gov Allosteric modulators, which bind to a site distinct from the primary (orthosteric) site, offer a sophisticated strategy for fine-tuning receptor activity and can provide greater selectivity. nih.govebi.ac.uk

The parent molecule, nicotinic acid, is known to exert its pharmacological effects by activating a specific GPCR, GPR109A (also known as HCA2). annualreviews.orgresearchgate.netgu.se This interaction is responsible for both therapeutic lipid-modifying effects and the common side effect of skin flushing. annualreviews.orggu.se

Research into new GPCR modulators has explored derivatives of nicotinic acid. A study on the development of antagonists for the P2Y12 receptor, a GPCR involved in thrombosis, investigated a series of ethyl 6-piperazinylnicotinates. kcl.ac.uk This work highlighted the importance of the 3-ethoxycarbonyl group—the ethyl ester corresponding to the methyl ester in this compound—as being central to the molecule's binding to the receptor. kcl.ac.uk

Exploration of Anti-Fibrotic Agents

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound's potency and properties by making systematic chemical modifications. nih.govdndi.org For analogues of this compound, SAR studies have provided insights into how different parts of the molecule contribute to its biological activity.

In the development of P2Y12 receptor antagonists, SAR studies of ethyl nicotinate derivatives revealed that both a correctly positioned alkyl group (from the ethyl ester) and a strong hydrogen bond acceptor are required for binding. kcl.ac.uk Attempts to replace the 3-ethoxycarbonyl group with a 5-ethyl-oxazole led to compounds with lower potency, reinforcing the critical role of the ester group at the 3-position of the pyridine (B92270) ring. kcl.ac.uk

| Molecular Feature | Observation | Implication for Activity | Reference |

|---|---|---|---|

| 3-Ethoxycarbonyl Group | Identified as central to binding for P2Y12 antagonists. | The ester group is critical for receptor interaction. | kcl.ac.uk |

| Replacement of Ester | Replacing the ester with a 5-ethyl-oxazole lowered potency. | Confirms the importance of the ester functionality. | kcl.ac.uk |

| Cyano Group | An electron-deficient cyano analog was inactive in an anti-trypanosomal series. | The electronic effect of the cyano group can be detrimental depending on the target. | nih.gov |

Mechanistic Pharmacology of Related Nicotinate Esters

Understanding the mechanism of action of a drug is vital for its development and for predicting potential side effects. For esters of nicotinic acid, a key and well-studied pharmacological effect is the modulation of the prostaglandin (B15479496) pathway.

A well-known effect of pharmacological doses of nicotinic acid is cutaneous vasodilation, or flushing. researchgate.net This response is mediated by the prostaglandin pathway. nih.gov The mechanism is initiated when nicotinic acid binds to and activates the GPR109A receptor, which is present on epidermal Langerhans cells. annualreviews.org

Activation of GPR109A triggers an increase in intracellular calcium, which in turn activates the enzyme phospholipase A₂. This enzyme releases arachidonic acid from cell membranes. The free arachidonic acid is then rapidly converted into various prostaglandins (B1171923), most notably prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂). These prostaglandins are potent vasodilators. They act on their respective receptors (DP₁ for PGD₂, EP₂ and EP₄ for PGE₂) located on the smooth muscle of dermal capillaries, causing them to relax and leading to the characteristic skin flushing and sensation of warmth. nih.gov This well-defined mechanism illustrates how nicotinate compounds can directly influence specific signaling pathways to produce a physiological response.

Ester Hydrolysis and Active Metabolite Formation

In the context of drug metabolism, an ester-containing compound like this compound can undergo hydrolysis, a chemical reaction in which water breaks down the ester bond. This process would convert this compound into its corresponding carboxylic acid, 5-cyanonicotinic acid, and methanol (B129727).

When a drug is metabolized in the body into a modified form that is itself pharmacologically active, this new form is termed an active metabolite. Often, a drug is designed as a "prodrug," an inactive or less active compound that is converted into an active metabolite after administration. This strategy can be used to improve absorption, distribution, or other pharmacokinetic properties.

While the hydrolysis of this compound to 5-cyanonicotinate is a chemically straightforward reaction, there is limited direct evidence in published literature to classify this compound as a prodrug or 5-cyanonicotinate as a significant active metabolite responsible for a therapeutic effect. However, 5-cyanonicotinate itself is a crucial intermediate used in the synthesis of various pharmacologically active agents, demonstrating the biological relevance of this core structure. acs.orgguidechem.com For instance, it serves as a key component in building molecules that target specific biological receptors. acs.org

Drug Design and Discovery Leveraging this compound as a Scaffold

The concept of a molecular scaffold is central to modern drug discovery. A scaffold is a core chemical structure upon which various functional groups can be built, creating a library of related compounds. The pyridine ring system of this compound makes it an attractive scaffold for exploring new drug candidates. vulcanchem.comgrafiati.com Its structure offers multiple points for chemical modification, allowing chemists to systematically alter its properties to achieve a desired biological effect.

Rational Design of Therapeutic Agents

Rational drug design is a strategy that involves creating new medications based on a detailed understanding of the biological target's three-dimensional structure. The this compound framework and its derivatives are utilized in such targeted design approaches.

A notable example is in the development of antagonists for the Neuropeptide Y (NPY) Y5 receptor, a target for anti-obesity drugs. In a research study, scientists used 5-cyanonicotinic acid (the hydrolyzed form of this compound) to synthesize a series of tetrasubstituted imidazoline (B1206853) derivatives. acs.org By systematically comparing different isomers of the cyanopyridine group, they conducted a detailed structure-activity relationship (SAR) analysis. This process allowed them to identify which structural arrangements led to the highest potency at the target receptor while minimizing off-target effects, such as binding to the hERG potassium channel, which can be associated with cardiac risk. acs.org The research demonstrated that the derivative featuring the cyano group at the 5-position of the pyridine ring (derived from 5-cyanonicotinic acid) was less active than the isomer with the cyano group at the 6-position, highlighting the importance of precise structural orientation in rational design. acs.org

Table 1: Research Findings on NPY Y5 Receptor Antagonists

| Compound ID | Scaffold Moiety | hY5 Receptor Binding (Ki, nM) | Notes |

| 2e | 5-Cyanonicotinoyl | 140 | Showed decreased activity compared to other isomers. acs.org |

| 2f | 4-Cyanonicotinoyl | 140 | Showed decreased activity compared to other isomers. acs.org |

| 2g | 6-Cyano-2-pyridinyl | 3.6 | Exhibited a potent binding profile and good metabolic clearance. acs.org |

Combinatorial Chemistry Approaches

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. smolecule.com This approach is highly efficient for discovering new lead compounds for drug development. The this compound scaffold is well-suited for combinatorial chemistry.

Its structure provides several "handles" for chemical modification:

The Ester Group: The methyl ester can be converted into a wide array of other esters, amides, or other functional groups.

The Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, opening up numerous subsequent reaction possibilities.

The Pyridine Ring: The aromatic ring itself can be substituted with other chemical groups, allowing for fine-tuning of the molecule's electronic and steric properties.

By using automated, parallel synthesis techniques, a library containing thousands of unique compounds based on the this compound scaffold could be generated. This library could then be screened against a panel of biological targets to identify molecules with promising therapeutic activity. While specific, large-scale combinatorial libraries based solely on this compound are not extensively detailed in public literature, its use as a versatile building block in creating diverse chemical entities is a common practice that aligns with the principles of combinatorial chemistry.

Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 5 Cyanonicotinate in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of methyl 5-cyanonicotinate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. illinois.edupitt.edu

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring typically appear as distinct signals in the aromatic region. The proton at the C2 position, being adjacent to the electron-withdrawing nitrogen atom, is expected to be the most downfield-shifted. The protons at C4 and C6 also show characteristic shifts and coupling patterns that confirm their relative positions. The methyl ester group gives rise to a singlet, typically around 3.9-4.0 ppm, integrating to three protons.

The ¹³C NMR spectrum is equally informative. It shows distinct resonances for each of the eight carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is found in a characteristic range (typically 115-120 ppm), while the carbonyl carbon of the ester group appears further downfield (around 160-165 ppm). ucl.ac.uk The methyl carbon of the ester is observed in the upfield region (around 53 ppm). The carbons of the pyridine ring have chemical shifts that are sensitive to the positions of the substituents. These spectral data, when combined, provide a complete and unambiguous assignment of the molecule's structure.

Table 1: Representative NMR Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. Actual values can vary based on solvent and concentration.

| ¹H NMR (in CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Aromatic Proton | ~9.2 | Singlet/Doublet | H-2 |

| Aromatic Proton | ~9.0 | Singlet/Doublet | H-6 |

| Aromatic Proton | ~8.5 | Singlet/Triplet | H-4 |

| Methyl Protons | ~4.0 | Singlet | -OCH₃ |

| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| Carbonyl Carbon | ~163 | C=O |

| Aromatic Carbon | ~155 | C-2 |

| Aromatic Carbon | ~153 | C-6 |

| Aromatic Carbon | ~142 | C-4 |

| Aromatic Carbon | ~131 | C-3 |

| Nitrile Carbon | ~116 | C≡N |

| Aromatic Carbon | ~112 | C-5 |

| Methyl Carbon | ~53 | -OCH₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which further corroborates its structure. The molecular formula, C₈H₆N₂O₂, corresponds to a molecular weight of approximately 162.15 g/mol .

Different ionization techniques yield distinct spectral information. Electron Ionization (EI) is a "hard" ionization method that causes extensive fragmentation. msu.edu The mass spectrum of this compound under EI conditions would show a molecular ion peak (M⁺˙) at m/z 162. Key fragmentation pathways often involve the loss of the methoxy (B1213986) radical (·OCH₃) to give a fragment at m/z 131, or the loss of the entire carbomethoxy group (·COOCH₃) resulting in a fragment at m/z 103. libretexts.org Further fragmentation can lead to the loss of hydrogen cyanide (HCN).

In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in a prominent protonated molecular ion peak [M+H]⁺ at m/z 163, with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound with high accuracy. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the [M+H]⁺ ion, providing structural details similar to those from EI-MS. uab.edu

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass/Charge Ratio) | Possible Loss from Molecular Ion (m/z 162) |

| [C₈H₆N₂O₂]⁺˙ | 162 | M⁺˙ (Molecular Ion) |

| [C₇H₃N₂O]⁺ | 131 | ·OCH₃ (Methoxy radical) |

| [C₆H₄N₂]⁺˙ | 104 | COOCH₂ (Carbomethoxy radical) |

| [C₆H₃N]⁺ | 103 | ·COOCH₃ (Carbomethoxy group) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. These two methods are complementary, as the selection rules for a vibrational mode to be IR- or Raman-active differ.

The IR spectrum provides clear evidence for the key functional groups:

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹, which is highly characteristic of a nitrile group.

C=O Stretch: A strong, sharp peak corresponding to the ester carbonyl group typically appears around 1720-1740 cm⁻¹.

C-O Stretches: The ester C-O single bonds give rise to strong bands in the 1200-1300 cm⁻¹ region.

Aromatic Ring Vibrations: The pyridine ring exhibits several characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching bands are observed above 3000 cm⁻¹.

Raman spectroscopy is also sensitive to these vibrations, particularly the symmetric vibrations and those involving non-polar bonds, such as the C≡N and C=C bonds of the pyridine ring.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |

| Ester (C=O) | Stretch | 1720 - 1740 | Strong, Sharp |

| Aromatic Ring | C=C, C=N Stretch | 1400 - 1600 | Medium to Strong |

| Ester (C-O) | Stretch | 1200 - 1300 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

X-ray Diffraction for Solid-State Structure Determination

An XRD analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. cardiff.ac.ukfiz-karlsruhe.de Furthermore, it elucidates intermolecular interactions, such as π-π stacking between the pyridine rings or other weak hydrogen bonds, which govern how the molecules pack together in the crystal. This information is invaluable for understanding the physical properties of the solid material and for computational studies.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity analysis. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, can effectively separate this compound from starting materials, byproducts, and other impurities. researchgate.netresearchgate.netplos.org The retention time is characteristic of the compound under specific conditions, and the peak area from a detector (e.g., UV-Vis) is proportional to its concentration, allowing for quantitative analysis. lcms.cz

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. researchgate.netnih.govfarmaciajournal.com The sample is vaporized and separated on a capillary column, and the resulting peaks are analyzed by MS, providing both a retention time and a mass spectrum for definitive confirmation of the compound's identity and purity. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。